tert-Butyl 7-bromoheptanoate
Overview
Description
tert-Butyl 7-bromoheptanoate: is an organic compound with the molecular formula C11H21BrO2. It is a seven-carbon chain molecule with a bromine atom attached to the heptanoate group. This compound is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 7-bromoheptanoate can be synthesized through the esterification of 7-bromoheptanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 7-bromoheptanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: this compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: 7-hydroxyheptanoate, 7-cyanoheptanoate, 7-aminoheptanoate.
Reduction: 7-hydroxyheptanoate.
Oxidation: 7-bromoheptanoic acid.
Scientific Research Applications
Chemistry: tert-Butyl 7-bromoheptanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of heterocyclic compounds and as a building block in complex organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a substrate in enzymatic assays and helps in understanding the mechanisms of enzyme catalysis.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of enzyme inhibitors and other bioactive molecules. Its derivatives are explored for their therapeutic properties.
Industry: this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings due to its reactivity and stability.
Mechanism of Action
The mechanism of action of tert-Butyl 7-bromoheptanoate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic transformations and chemical modifications .
Comparison with Similar Compounds
- tert-Butyl 7-iodoheptanoate
- tert-Butyl 7-chloroheptanoate
- tert-Butyl 7-fluoroheptanoate
Comparison: tert-Butyl 7-bromoheptanoate is unique due to the presence of the bromine atom, which imparts specific reactivity and chemical properties. Compared to its iodo, chloro, and fluoro counterparts, the bromine atom provides a balance between reactivity and stability, making it suitable for a wide range of synthetic applications. The iodo derivative is more reactive but less stable, while the chloro and fluoro derivatives are less reactive but more stable .
Properties
IUPAC Name |
tert-butyl 7-bromoheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMQZUGTGFBLIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548499 | |
Record name | tert-Butyl 7-bromoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51100-47-1 | |
Record name | tert-Butyl 7-bromoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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